
10-(4-Methylbenzylidene)anthrone
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Overview
Description
10-(4-Methylbenzylidene)anthrone is an organic compound with the molecular formula C22H16O. It is a derivative of anthrone, a tricyclic aromatic ketone. This compound is known for its unique structural properties, which include a benzylidene group attached to the anthrone core. It has various applications in scientific research and industry due to its chemical reactivity and stability .
Preparation Methods
The synthesis of 10-(4-Methylbenzylidene)anthrone typically involves the condensation of anthrone with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
Dehydration and Rearrangement Reactions
Benzylideneanthrones undergo acid- or heat-induced dehydration to form extended π-conjugated systems. For structural analogs:
Dehydrating Agent | Product | Mechanism |
---|---|---|
Acetic anhydride (reflux) | 9,10-Dibenzylidene-9,10-dihydroanthracene | Elimination of water |
HCOOH/p-TsOH | Cycloheptatriene derivatives | Wagner-Meerwein rearrangement |
For 10-(4-methylbenzylidene)anthrone, dehydration with formic acid likely generates a carbonium ion intermediate at C9/C10, facilitating ring enlargement to a dibenzocycloheptatriene scaffold .
Electrochemical Behavior
Square wave voltammetry (SWV) of anthrone derivatives reveals redox properties critical for optoelectronic applications:
Parameter | TiO₂-1 Composite | TiO₂ Alone |
---|---|---|
HOMO (eV) | −5.82 | – |
LUMO (eV) | −3.64 | – |
Photocurrent (µA/mW) | 7.73 | 5.14 |
The higher photocurrent density of 10-substituted anthrones (e.g., 7.73 µA/mW for TiO₂-1 ) suggests improved electron injection into TiO₂ semiconductors under UV irradiation, attributed to extended π-conjugation enhancing charge transfer .
Crystallographic Insights
Single-crystal XRD analysis of this compound reveals:
Structural Feature | Value |
---|---|
Dihedral angle (anthrone/benzylidene) | 38.73° |
Puckering (anthrone ring) | Q = 0.286 Å, Θ = 99.1° |
Intermolecular interactions | C–H⋯O (2.56 Å) |
The shallow boat conformation of the anthrone ring and non-coplanar benzylidene group influence reactivity by modulating steric hindrance and electronic delocalization .
Biological Activity
While direct data for this compound is limited, substituted benzylideneanthrones exhibit structure-dependent antitumor activity:
Substituent Position | Electron Effect | A-549 Cell Inhibition |
---|---|---|
para-methyl | Electron-donating | Strong |
meta-nitro | Electron-withdrawing | Weak |
The para-methyl group enhances electron density at the reactive carbonyl, potentially improving DNA intercalation or tubulin binding .
Stability and Tautomerism
Anthrone derivatives exist predominantly in the keto form (anthrone) rather than the enol form (anthrol), with tautomeric equilibrium favoring the keto form by >100:1 in aqueous media. This stability is critical for applications requiring prolonged UV exposure or electrochemical cycling .
Scientific Research Applications
Chemistry
10-(4-Methylbenzylidene)anthrone serves as a key starting material for synthesizing various organic compounds. Its reactivity allows it to be utilized in organic synthesis, where it can participate in further chemical transformations to create more complex structures.
Biology
Research indicates that derivatives of this compound exhibit significant biological activity, particularly antitumor effects . In vitro studies have shown enhanced activity against various cancer cell lines, including A-549 lung cancer cells. The presence of electron-donating substituents, such as methyl groups, has been correlated with increased biological efficacy compared to meta-substituted analogs.
Medicine
Ongoing studies are investigating the potential therapeutic applications of this compound in drug development. Its derivatives are being explored for their antimicrobial and anticancer properties, which may lead to new treatment options for various diseases.
Industry
The compound is used in manufacturing dyes and pigments due to its photophysical characteristics. Its ability to absorb UV light makes it suitable for applications requiring UV protection or coloration.
Data Table: Applications Overview
Application Area | Specific Uses | Notable Characteristics |
---|---|---|
Chemistry | Synthesis of organic compounds | Reactivity and stability |
Biology | Antitumor activity | Enhanced efficacy with electron-donating groups |
Medicine | Drug development | Potential antimicrobial properties |
Industry | Dyes and pigments | Strong UV absorption |
Case Study 1: Antitumor Activity
In a study assessing the antitumor effects of this compound derivatives, researchers found that compounds with para-substituents exhibited significantly higher cytotoxicity against A-549 lung cancer cells compared to their meta-substituted counterparts. This suggests that the position of substituents plays a crucial role in determining biological activity .
Case Study 2: Synthesis Techniques
Various synthesis techniques have been evaluated for producing this compound, including solvent-free methods and microwave-assisted synthesis. These techniques not only improve yield but also enhance environmental sustainability by reducing solvent usage.
Mechanism of Action
The mechanism of action of 10-(4-Methylbenzylidene)anthrone is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and applications. For example, some derivatives may inhibit certain enzymes or interact with cellular receptors, leading to their observed biological effects .
Comparison with Similar Compounds
10-(4-Methylbenzylidene)anthrone can be compared with other similar compounds, such as:
- 10-(3-Methoxybenzylidene)anthrone
- 10-(4-(Dimethylamino)benzylidene)anthrone
- 10-(3,4-Dichlorobenzylidene)anthrone
- 10-(2-Ethoxybenzylidene)anthrone
- 10-(3,4-Dimethoxybenzylidene)anthrone
- 10-(2,5-Dimethoxybenzylidene)anthrone
- 10-(4-Ethoxybenzylidene)anthrone
- 10-(2-Chloro-4-dimethylaminobenzylidene)anthrone
- 10-(4-Nitrobenzylidene)anthrone .
These compounds share a similar anthrone core but differ in the substituents attached to the benzylidene group. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from these related compounds.
Biological Activity
10-(4-Methylbenzylidene)anthrone is a synthetic organic compound belonging to the anthrone family, characterized by its unique structure featuring a methylbenzylidene group. This compound has garnered attention due to its significant biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and potential applications.
- Molecular Formula : C₁₈H₁₈O
- Molecular Weight : 266.34 g/mol
- Structure : The compound consists of an anthrone core with a para-methylbenzylidene substituent at the 10-position, which enhances its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves a condensation reaction between anthrone and 4-methylbenzaldehyde, often facilitated by catalysts such as pyridine or piperidine. The general reaction can be summarized as follows:
This method can yield moderate to high purity levels depending on the reaction conditions and purification processes employed.
Antitumor Effects
Research indicates that this compound exhibits significant antitumor activity , particularly against various cancer cell lines. In vitro studies have demonstrated that:
- The compound shows enhanced cytotoxicity against A-549 lung cancer cells.
- Electron-donating substituents, such as the methyl group in the para position, are associated with increased antitumor efficacy compared to meta-substituted analogs.
Table 1: Antitumor Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
A-549 (Lung Cancer) | 15 | |
MCF-7 (Breast Cancer) | 20 | |
HeLa (Cervical Cancer) | 18 |
The mechanism by which this compound exerts its antitumor effects involves:
- DNA Intercalation : Molecular docking studies suggest that the compound can effectively bind to DNA, potentially disrupting replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased apoptosis.
Antimicrobial Properties
In addition to its antitumor effects, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest:
- It exhibits moderate antibacterial properties against Gram-positive bacteria.
- The compound's structural features contribute to its ability to penetrate bacterial membranes and disrupt cellular functions.
Case Studies
A study conducted on the antimicrobial efficacy of various anthrone derivatives highlighted that compounds similar to this compound showed promising results against resistant bacterial strains. The study emphasized the importance of substituent positioning on biological activity.
Table 2: Antimicrobial Activity Comparison
Compound Name | MIC (mg/L) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
9-(4-Methylbenzylidene)anthracene | 40 | Escherichia coli |
Other Anthrones | Varies | Various |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 10-(4-Methylbenzylidene)anthrone, and how can reaction conditions be optimized?
Methodology :
- Acid-catalyzed condensation : React anthrone with 4-methylbenzaldehyde in the presence of acid catalysts (e.g., HCl, H₂SO₄, or polyphosphoric acid) under reflux in polar solvents like acetic acid or alcohols. Monitor reaction progress via TLC or HPLC. Optimize temperature (70–100°C) and catalyst concentration to maximize yield .
- Purification : Recrystallize from toluene or ethanol to obtain high-purity crystals suitable for X-ray analysis .
Key Data :
Parameter | Optimal Condition |
---|---|
Catalyst | H₂SO₄ (0.5–1.0 M) |
Solvent | Acetic acid |
Reaction Time | 4–6 hours |
Yield | 65–80% |
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Methodology :
- X-ray crystallography : Use a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect φ and ω scans at 100–296 K. Apply multi-scan absorption corrections (e.g., SADABS) .
- Refinement : Employ SHELXL for small-molecule refinement. Validate hydrogen bonding and torsion angles using PLATON. Report R-factors (< 0.05 for R₁) and ensure thermal displacement parameters align with structural stability .
Crystal Data :
Parameter | Value |
---|---|
Space Group | Orthorhombic, Pna2₁ |
Unit Cell (Å) | a = 7.2959, b = 16.3853, c = 13.0028 |
Volume (ų) | 1554.43 |
Z | 4 |
Advanced Research Questions
Q. What mechanistic pathways explain the dimerization of this compound under acidic conditions?
Methodology :
- Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) and DFT calculations to trace reaction intermediates. Monitor head-to-head 1,2-cycloaddition via NMR or mass spectrometry .
- Contradiction resolution : Compare experimental data (e.g., X-ray structures of dimeric products) with computational models to validate spiro-cyclobutane intermediates. Address discrepancies between proposed Diels-Alder vs. stepwise pathways .
Key Insight :
The dimerization proceeds via a strained dispiro intermediate (anthrone-10-spiro-cyclobutane), which undergoes ring expansion under thermal stress to form tetrahydro-benz[d]anthracene derivatives .
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for anthrone derivatives?
Methodology :
- Cross-validation : Compare NMR chemical shifts (e.g., carbonyl region) with X-ray-derived bond lengths. Use Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H⋯π) that may influence spectral properties .
- Error analysis : Quantify uncertainties in crystallographic refinement (e.g., wR₂ values) and correlate with dynamic effects in solution (e.g., solvent polarity in UV-Vis) .
Example :
Discrepancies in carbonyl stretching frequencies (IR) vs. C=O bond lengths (X-ray) may arise from lattice packing forces, requiring temperature-dependent spectroscopic studies .
Q. What analytical challenges arise in detecting this compound in environmental samples, and how are they addressed?
Methodology :
- Sample preparation : Extract using toluene or dichloromethane, followed by SPE cleanup. Avoid photodegradation by storing samples in amber vials .
- Detection : Employ HPLC-UV (λ = 254 nm) or laser desorption ionization mass spectrometry (LDI-MS) with antireflection surfaces for enhanced sensitivity (LOD: 4–10 mg/kg) .
Challenge :
Co-elution with structurally similar UV filters (e.g., 4-methylbenzylidene camphor) requires optimized gradient elution or MS/MS fragmentation .
Q. How can computational methods predict the photophysical properties of this compound?
Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate excited states (TD-DFT) to simulate UV-Vis spectra. Compare with experimental λₘₐₓ values .
- Lattice energy : Use PIXEL or Dmol³ to model intermolecular interactions affecting fluorescence quenching in solid-state vs. solution .
Prediction :
The title compound exhibits bathochromic shifts in polar solvents due to enhanced charge-transfer transitions, validated by solvent-dependent fluorescence assays .
Properties
CAS No. |
14343-95-4 |
---|---|
Molecular Formula |
C22H16O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
10-[(4-methylphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C22H16O/c1-15-10-12-16(13-11-15)14-21-17-6-2-4-8-19(17)22(23)20-9-5-3-7-18(20)21/h2-14H,1H3 |
InChI Key |
KCTYMDUWWAPGIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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